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molecular formula C22H17NO3 B8535601 2-(9-Ethyl-9H-carbazole-3-carbonyl)benzoic acid CAS No. 67699-33-6

2-(9-Ethyl-9H-carbazole-3-carbonyl)benzoic acid

Cat. No. B8535601
M. Wt: 343.4 g/mol
InChI Key: QVDCCGPFKNXSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04251446

Procedure details

To a mixture of 8.14 g (0.05 mole) of N-ethylcarbazole and 3.7 g (0.025 mole) of phthalic anhydride in 112 g of chlorobenzene, 6.65 g (0.05 mole) of aluminum chloride was added in small increments at ambient temperature after which the mixture was warmed in the range of 50°-70° C. for two hours. The reaction mixture was poured onto ice and rendered acidic by the addition of 10 percent hyrochloric acid. The chlorobenzene layer was separated and steam-distilled to remove the chlorobenzene. The residue was extracted with 10 percent aqueous sodium hydroxide, filtered to remove the insolubles and then acidified with dilute hydrochloric acid. The solid which separated was collected by filtration, washed with water and dried to obtain 2-[(9-ethyl-3-carbazolyl)carbonyl]benzoic acid (Formula VII: R0 =R1 =R2 =Rhu 3=H; R8 =CH2CH3) melting over the range 120°-130° C.
Quantity
8.14 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2].[C:16]1(=[O:26])[O:21][C:19](=[O:20])[C:18]2=[CH:22][CH:23]=[CH:24][CH:25]=[C:17]12.[Cl-].[Al+3].[Cl-].[Cl-].Cl>ClC1C=CC=CC=1>[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][C:12]([C:16]([C:17]3[CH:25]=[CH:24][CH:23]=[CH:22][C:18]=3[C:19]([OH:21])=[O:20])=[O:26])=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
8.14 g
Type
reactant
Smiles
C(C)N1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
3.7 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
6.65 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
112 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in small increments at ambient temperature after which the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was warmed in the range of 50°-70° C. for two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice
CUSTOM
Type
CUSTOM
Details
The chlorobenzene layer was separated
DISTILLATION
Type
DISTILLATION
Details
steam-distilled
CUSTOM
Type
CUSTOM
Details
to remove the chlorobenzene
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with 10 percent aqueous sodium hydroxide
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the insolubles
CUSTOM
Type
CUSTOM
Details
The solid which separated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)C(=O)C1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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